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molecular formula C7H4BrNO4 B1267607 3-Bromo-5-nitrobenzoic acid CAS No. 6307-83-1

3-Bromo-5-nitrobenzoic acid

Cat. No. B1267607
M. Wt: 246.01 g/mol
InChI Key: AXRKIZCFYZBBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253198B2

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid (17.6 g, 96.6 mmol, 1 equiv) in 48% aqueous HBr solution (180 ml) at 0° C. was added portionwise NaNO2 (8.67 g, 126 mmol, 1.3 equiv) over 20 min. The temperature was kept below 8° C. during this addition. The resulting mixture was then added to a suspension of CuBr (9.7 g, 67.6 mmol, 0.7 equiv) in 48% aqueous HBr solution (50 ml) at 65° C. over 40 min. The temperature was kept above 60° C. during the addition. The resulting mixture was stirred at 70° C. for 45 min, cooled to room temperature and diluted with 1 L of water. The aqueous phase was extracted three times with Et2O. The combined organic layers were washed twice with H2O, dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-nitro-benzoic acid (D5) (21 g, 88%) as a brown solid. [M−H]−=245.7, RT=2.82 min
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
8.67 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
9.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].[BrH:18]>O>[Br:18][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
8.67 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
180 mL
Type
reactant
Smiles
Br
Step Two
Name
CuBr
Quantity
9.7 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 70° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature was kept below 8° C. during this addition
ADDITION
Type
ADDITION
Details
The temperature was kept above 60° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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